3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Uniqueness
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethoxyphenyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-4-30-19-12-11-17(13-20(19)31-5-2)21-15(3)26-27-22(16-9-7-6-8-10-16)18(24(28)29)14-25-23(21)27/h6-14H,4-5H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWLDOGFWARKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C4=CC=CC=C4)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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